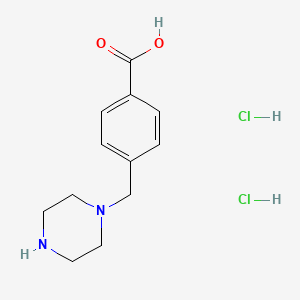

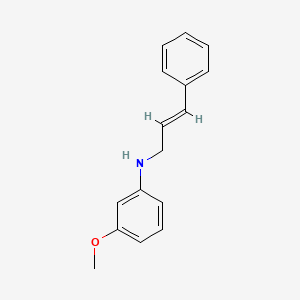

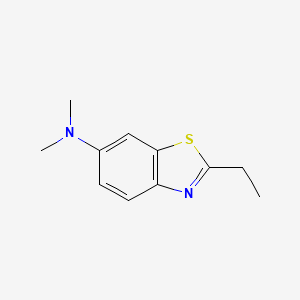

![molecular formula C5HCl2IN4 B562518 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1379308-33-4](/img/structure/B562518.png)

4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the CAS Number: 1379308-33-4 . It has a molecular weight of 314.9 . It is a solid substance that is stored in a refrigerator .

Molecular Structure Analysis

The InChI code for 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is 1S/C5HCl2IN4/c6-2-1-3 (8)11-12-4 (1)10-5 (7)9-2/h (H,9,10,11,12) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is a solid substance . It is stored in a refrigerator .Aplicaciones Científicas De Investigación

Pharmacological Applications :

- Pyrazolo[3,4‐d]pyrimidines, including derivatives of 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, exhibit a broad spectrum of biological activity. They are used as inhibitors for acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II. These compounds have shown significant inhibition capabilities with Ki values in specific ranges for AChE, hCA I, and hCA II (Aydin, Anil, & Demir, 2021).

Chemical Synthesis :

- The nucleophilic substitution method has been used to synthesize derivatives of 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine. This involves reacting 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine, producing a 4-substituted product (Ogurtsov & Rakitin, 2021).

- Another synthesis method involves the glycosylation of 4,6-dichloropyrazolo[3,4-d]pyrimidine via trimethylsilyl intermediates, leading to the synthesis of various pyrazolopyrimidine nucleosides (Cottam, Revankar, & Robins, 1983).

Additional Applications :

- Pyrazolo[3,4-d]pyrimidines have been studied for their potential as anticancer and anti-5-lipoxygenase agents. These compounds have been synthesized and evaluated for cytotoxic activities against certain cancer cell lines and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).

- The compound has also been researched for its herbicidal activity, showing inhibition against certain plants at specific dosages (Luo, Zhao, Zheng, & Wang, 2017).

Safety And Hazards

Propiedades

IUPAC Name |

4,6-dichloro-3-iodo-2H-pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2IN4/c6-2-1-3(8)11-12-4(1)10-5(7)9-2/h(H,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXISZHQCUXIBDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NN=C1N=C(N=C2Cl)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2IN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

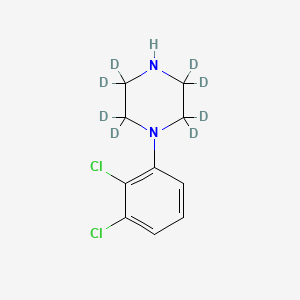

![Methyl 4'-[[2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate-d3](/img/structure/B562451.png)

![N-(4-methyl-3-nitrophenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B562453.png)